molecular formula C23H23N5O2S B2375374 N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-21-5

N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2375374
CAS No.: 894041-21-5
M. Wt: 433.53
InChI Key: ORFSOSAHSSDIHH-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity . Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

Compounds with similar structures have been shown to exhibit excellent anticancer properties . This suggests that the compound may interact with its targets, possibly cancer cells, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given its potential anticancer properties , it may be involved in pathways related to cell growth and proliferation. The compound could potentially interfere with these pathways, leading to a decrease in cancer cell growth.

Result of Action

Based on the potential anticancer properties of similar compounds , it can be inferred that the compound may lead to a decrease in cancer cell growth or proliferation.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-16-8-4-5-10-19(16)25-22(30)21(29)24-12-11-18-14-31-23-26-20(27-28(18)23)17-9-6-7-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFSOSAHSSDIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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